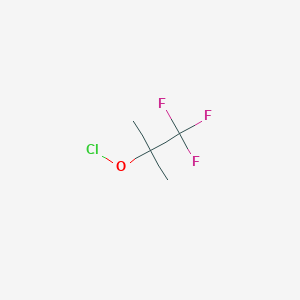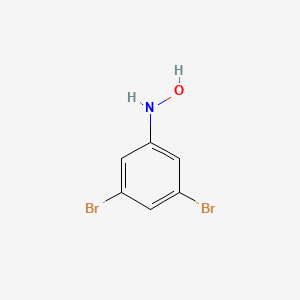![molecular formula C19H13NO3 B14324659 4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile CAS No. 111783-15-4](/img/structure/B14324659.png)
4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core with a methoxyphenyl group and a carbonitrile group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
One common method involves the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar compounds to 4-[2-(4-Methoxyphenyl)ethenyl]-2-oxo-2H-1-benzopyran-3-carbonitrile include:
4-[2-(4-Methoxyphenyl)ethenyl]-N-methylpyridinium tetraphenylborate: Known for its non-linear optical properties.
4-Methoxyphenethylamine: Used as a precursor in organic synthesis.
2-(4-Methoxyphenyl)ethanol: Commonly used in the synthesis of other organic compounds.
Propiedades
Número CAS |
111783-15-4 |
|---|---|
Fórmula molecular |
C19H13NO3 |
Peso molecular |
303.3 g/mol |
Nombre IUPAC |
4-[2-(4-methoxyphenyl)ethenyl]-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C19H13NO3/c1-22-14-9-6-13(7-10-14)8-11-15-16-4-2-3-5-18(16)23-19(21)17(15)12-20/h2-11H,1H3 |
Clave InChI |
PGTZQZYCCUIUOR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C=CC2=C(C(=O)OC3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
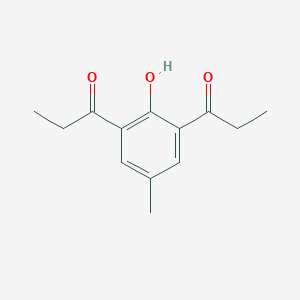
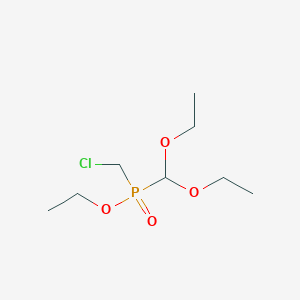
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
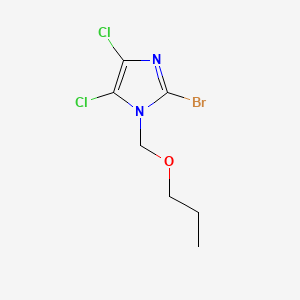
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
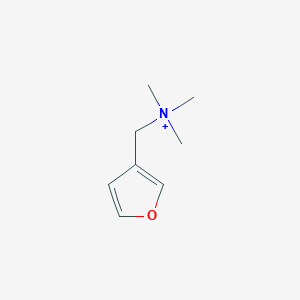
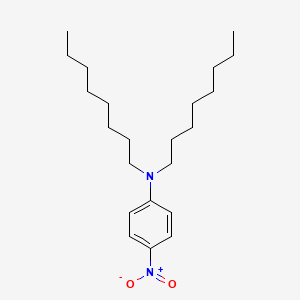
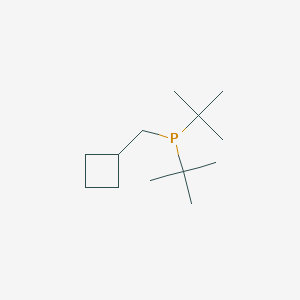
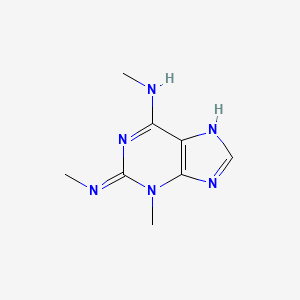
![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
